7-Nitro-2-aminonaphthalene

Description

Foundational Significance of Aromatic Nitro-Amino Compounds in Chemical Sciences

Aromatic nitro-amino compounds, a class of organic molecules characterized by the presence of both a nitro (-NO2) and an amino (-NH2) group attached to an aromatic ring system, hold a position of fundamental importance in the chemical sciences. The dual functionality of these compounds imparts a unique chemical reactivity that makes them highly versatile building blocks in organic synthesis. mdpi.comsci-hub.semdpi-res.com The strongly electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino group, significantly influences the electron density distribution within the aromatic ring, thereby directing the course of various chemical reactions. wikipedia.org

Historically, aromatic nitro compounds have been pivotal as precursors for the synthesis of aromatic amines and their derivatives, which are essential in numerous industrial applications. sci-hub.se This class of compounds is integral to the production of a wide array of commercially important products, including dyes, polymers, and pharmaceuticals. mdpi.comresearchgate.net The transformation of the nitro group into an amino group via reduction is a cornerstone reaction in industrial chemistry. wikipedia.orgresearchgate.net Furthermore, the presence of these functional groups allows for a diverse range of chemical modifications, enabling the construction of complex molecular architectures. mdpi-res.com The unique electronic and structural properties of aromatic nitro-amino compounds also make them valuable in materials science for the development of new functional materials with specific optical and electronic properties. mdpi.commdpi-res.com

Historical Trajectories of Naphthalene (B1677914) Derivative Research

The study of naphthalene and its derivatives has a rich history, beginning with its initial isolation from coal tar in the early 19th century. ijrpr.comekb.eg Michael Faraday first determined its chemical formula, C10H8, in 1826. ekb.eg For a significant period, coal tar remained the primary source of naphthalene, which was obtained through fractional distillation. ijrpr.com This early research laid the groundwork for understanding the fundamental chemistry of polycyclic aromatic hydrocarbons.

The development of synthetic methods, such as the Diels-Alder reaction, provided more controlled and efficient routes to naphthalene and its derivatives, moving beyond reliance on coal tar. ekb.eg Research into naphthalene derivatives gained significant momentum as their utility as intermediates in the synthesis of dyes and other organic compounds became apparent. ijrpr.comwho.int The investigation of aminonaphthalenes and nitronaphthalenes was particularly prominent, driven by their importance in the burgeoning dye industry. who.intresearchgate.net For instance, 2-naphthylamine (B18577) was historically used in the manufacture of dyes and as an antioxidant in the rubber industry. who.int The study of substitution reactions on the naphthalene ring, including nitration and amination, became a critical area of research, leading to a deeper understanding of the regioselectivity of these reactions. mdpi.comontosight.ai Over the decades, the focus of naphthalene research has expanded significantly, with modern investigations exploring their applications in pharmaceuticals, advanced materials, and electronics. ijrpr.commdpi.com

Contemporary Research Imperatives and Knowledge Gaps Pertaining to 7-Nitro-2-aminonaphthalene

While the broader families of nitronaphthalenes and aminonaphthalenes have been extensively studied, specific isomers like this compound remain less characterized, presenting both challenges and opportunities for contemporary research. A primary imperative is the development of efficient and selective synthetic routes. The preparation of specific nitroaminonaphthalene isomers often involves multi-step processes, and achieving high regioselectivity can be challenging. For instance, the nitration of 2-naphthylamine derivatives can lead to a mixture of isomers, necessitating effective separation and purification techniques. rsc.orgrsc.org

A significant knowledge gap exists regarding the detailed physicochemical and photophysical properties of this compound. While general properties of the parent compounds, 2-naphthylamine and nitronaphthalenes, are known, the specific influence of the dual-functionalization at the 2 and 7 positions on the molecule's electronic structure, stability, and reactivity is not well-documented in readily available literature. ontosight.aiacs.org For example, comprehensive spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and thermal analysis are crucial for its unambiguous identification and for understanding its behavior in various chemical environments. maxapress.com

Furthermore, the potential applications of this compound are largely unexplored. Aromatic nitro-amino compounds are known intermediates in the synthesis of dyes and biologically active molecules. mdpi.comnih.gov Research is needed to investigate whether this compound can serve as a precursor for novel heterocyclic compounds, such as phenothiazines, or as a building block for new functional dyes. oup.com The reactivity of the amino and nitro groups offers pathways for derivatization, but the specific reaction kinetics and mechanisms for this isomer are not well established. rsc.org Addressing these knowledge gaps through targeted synthesis, in-depth characterization, and exploratory reactivity studies is essential to unlock the potential of this compound in chemical research and materials science. iaea.orgwho.int

Data Tables

Table 1: Physicochemical Properties of Related Naphthalene Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113 | 306 |

| 1-Nitronaphthalene (B515781) | C₁₀H₇NO₂ | 173.17 | 59-61 | 304 |

| 2-Nitronaphthalene (B181648) | C₁₀H₇NO₂ | 173.17 | 78-79 | 312.5 |

Note: Data for this compound is not widely available and requires further experimental determination.

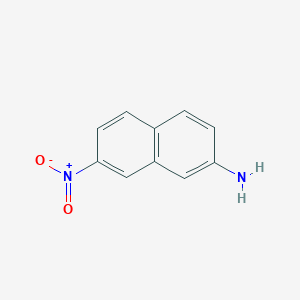

Structure

3D Structure

Properties

CAS No. |

3230-36-2 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

7-nitronaphthalen-2-amine |

InChI |

InChI=1S/C10H8N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H,11H2 |

InChI Key |

KRHGMPUYSBHCPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 7 Nitro 2 Aminonaphthalene

Established Synthetic Pathways for Substituted Nitroaminonaphthalenes

The traditional synthesis of nitroaminonaphthalenes, including isomers like 7-Nitro-2-aminonaphthalene, relies on fundamental organic reactions. These pathways involve the strategic introduction of nitro and amino groups onto the naphthalene (B1677914) core through multi-step processes.

Nitration Strategies Utilizing Aminonaphthalene Precursors

A primary method for synthesizing nitroaminonaphthalenes involves the direct nitration of an aminonaphthalene precursor. The amino group is a powerful activating group, but its directing influence can be modulated by reaction conditions and the presence of other substituents.

A notable example is the synthesis of 8-nitro-2-naphthylamine, an isomer of the target compound. This process involves the nitration of 2-amino-1-naphthalene sulfonic acid, also known as Tobias acid. google.com The reaction is carefully controlled at low temperatures, typically between -10 to -20°C, to manage the regioselectivity of the nitration. google.com This nitration yields a mixture of isomers, primarily the 8-nitro and 5-nitro derivatives. google.com The subsequent removal of the sulfonic acid group, a process known as desulfonation, can be achieved by heating the nitro Tobias acid intermediate in sulfuric acid. google.com This is followed by neutralization to precipitate the nitroamine product. google.com The separation of the resulting isomers, such as 8-nitro-2-naphthylamine and 5-nitro-2-naphthylamine, can then be accomplished through recrystallization. google.com

Table 1: Nitration of Tobias Acid for Isomeric Nitro-2-naphthylamine Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Amino-1-naphthalene sulfonic acid (Tobias acid) | google.com |

| Nitrating Agent | Not specified, but typical for nitration | |

| Temperature | -10 to -20°C | google.com |

| Primary Products | 8-nitro and 5-nitro isomers of Tobias acid | google.com |

| Desulfonation | Heating in 70-80% sulfuric acid at 125-135°C | google.com |

| Final Products | Mixture of 8-nitro-2-naphthylamine and 5-nitro-2-naphthylamine | google.com |

Reduction Approaches Employing Nitronaphthalene Intermediates

An alternative route to nitroaminonaphthalenes is the reduction of a dinitronaphthalene or the partial reduction of a nitronaphthalene that already contains another functional group. The direct nitration of naphthalene itself is generally not an effective method for producing 2-nitronaphthalene (B181648), a key precursor for 2-aminonaphthalene derivatives. chemicalbook.comchemicalbook.com

However, once a suitable nitronaphthalene intermediate is obtained, the nitro group can be reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation. This process involves reacting the nitronaphthalene compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com

Common catalysts for this reduction include:

Raney Nickel: Often used with an iron promoter, this catalyst is effective for hydrogenating nitronaphthalenesulphonic acids to their corresponding amino derivatives. google.com

Platinum on Activated Carbon (Pt/C): This catalyst is used for the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) at elevated temperatures (160-200°C) and pressures (80-150 bar). google.com

The reaction is typically carried out in a solvent, which can include water or inert, water-miscible organic solvents like isopropanol. google.comgoogle.com Yields for these catalytic reductions are often very high, frequently exceeding 95%. google.comgoogle.com

Classical Reactions: Diazotization and Subsequent Substitution in Naphthalene Ring Systems

Diazotization is a cornerstone of aromatic chemistry, providing a versatile pathway to a wide range of substituted compounds. iitk.ac.inbyjus.com The reaction converts a primary aromatic amine into a diazonium salt by treating it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-10°C). iitk.ac.ingoogle.com

These diazonium salts are highly reactive intermediates. iitk.ac.inorganic-chemistry.org For instance, 2-nitronaphthalene, which is difficult to obtain by direct nitration, can be produced more efficiently through the diazotization of 2-aminonaphthalene, followed by substitution. wikipedia.org The resulting diazonium group can be replaced by a variety of functional groups. chemicalbook.comorganic-chemistry.org While often used to introduce halides (Sandmeyer reaction) or other groups, the diazonium salt can also participate in coupling reactions to form azo dyes. organic-chemistry.orgspcmc.ac.in This reactivity makes diazotization a key strategic step in the synthesis of complex naphthalene derivatives. chemicalbook.com

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry seeks to improve upon classical methods by enhancing reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis of Aminonaphthalene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. One notable application in naphthalene chemistry is the Bucherer reaction, which converts hydroxynaphthalenes (naphthols) to aminonaphthalenes. researchgate.netresearchgate.net

The use of microwave irradiation can dramatically reduce the reaction times and avoid the need for high-pressure reactors often associated with the traditional Bucherer reaction. researchgate.netresearchgate.net In a typical procedure, a hydroxynaphthalene is heated with an amine and an aqueous sulfite (B76179) solution in a sealed vessel using microwave energy. For example, the synthesis of various aminonaphthalene derivatives has been achieved with reaction times of just 30 minutes at a microwave power of 150 Watts, resulting in good to excellent yields (70-90%). researchgate.netresearchgate.net

Table 2: Microwave-Assisted Bucherer Reaction for Aminonaphthalene Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reaction Type | Bucherer Reaction | researchgate.netresearchgate.net |

| Heating Method | Microwave Irradiation | researchgate.netresearchgate.net |

| Power | 150 Watts | researchgate.netresearchgate.net |

| Reaction Time | 30 minutes | researchgate.netresearchgate.net |

| Typical Yield | 70-90% | researchgate.net |

| Example Conversion | β-Naphthol to N,N-dimethyl-2-naphthylamine | researchgate.net |

Catalytic Approaches in Nitro-Amino Naphthalene Synthesis

Catalysis is central to modern, efficient synthesis. In the context of producing nitro-amino naphthalenes, catalytic methods are applied to both the nitration and reduction steps.

Catalytic Nitration: While direct nitration often suffers from a lack of selectivity, research into solid acid catalysts like zeolites aims to improve this. mdpi.com Modified HBEA zeolites, for example, have been used as reusable catalysts for the mononitration of naphthalene. Although these catalysts tend to favor the formation of 1-nitronaphthalene, they represent an effort to develop more controlled and environmentally friendly nitration processes. mdpi.com

Catalytic Reduction: Recent advancements in the reduction of nitroaromatics include electrocatalytic methods. A novel approach uses samarium (Sm) salts to promote the electrochemical reduction of nitroaryl derivatives to their corresponding aminoarenes. researchgate.net This method is performed in an undivided electrochemical cell at room temperature and is highly chemoselective, tolerating a wide range of functional groups. This technique has been successfully applied to the preparation of aminonaphthalenes with yields often exceeding 90%. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Naphthylamine |

| 1-nitronaphthalene |

| 2-amino-1-naphthalene sulfonic acid (Tobias acid) |

| 2-aminonaphthalene |

| 2-aminonaphthalene-1-thiol |

| 2-nitronaphthalene |

| 5-nitro-2-naphthylamine |

| 8-Nitro-7H-benzo[c]phenothiazine |

| 8-nitro-2-naphthylamine |

| Hydroxynaphthalene (Naphthol) |

| N,N-dimethyl-2-naphthylamine |

| Naphthalene |

| Nitronaphthalenesulphonic acids |

Derivatization Strategies for Synthetic Diversification and Analog Preparation

Derivatization of a core molecule like this compound is a critical strategy for preparing a diverse library of analogs with modified biological or physicochemical properties. researchgate.net The presence of both an amino group and a nitro group on the naphthalene scaffold offers two distinct points for chemical modification, enabling extensive synthetic diversification.

One common derivatization approach involves the chemical modification of the amino group. The primary amine can act as a nucleophile in a variety of reactions. For instance, it can be acylated, alkylated, or used as a building block for the synthesis of heterocyclic systems. A notable example is the reaction of naphthylamine scaffolds with reagents like chloroacetyl chloride, followed by cyclization with various aldehydes to form substituted azetidin-2-one (B1220530) rings. xiahepublishing.com Similarly, reaction with thioglycollic acid can yield thiazolidin-4-one derivatives. xiahepublishing.com These modifications introduce entirely new ring systems to the naphthalene core, significantly altering its structure and properties.

Another key strategy is the transformation of the nitro group. The reduction of an aromatic nitro group to a primary amine is a fundamental and efficient reaction, typically achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. researchgate.net In the context of this compound, reduction of the nitro group would yield 2,7-diaminonaphthalene, a symmetrical diamine that can serve as a precursor for polymers, dyes, or further derivatization at two sites. This post-column reduction of nitro-polycyclic aromatic hydrocarbons (PAHs) to their highly fluorescent amino-PAH counterparts is also a technique used in analytical chemistry to enhance detection sensitivity. researchgate.net

The combination of the electron-donating amino group and the electron-accepting nitro group makes this compound a potential scaffold for push-pull systems. Naphthalene derivatives bearing electron-donating and electron-accepting groups are known to exhibit interesting optical properties, such as intramolecular charge transfer (ICT), which are useful in the development of molecular probes and functional dyes. nih.gov

The table below presents examples of derivatization strategies applied to naphthylamine scaffolds to generate diverse analogs, based on published research findings. xiahepublishing.com

| Starting Naphthylamine Schiff Base | Reagent | Product Type | Example Product Name | Reference |

| (E)-N-(4-chlorobenzylidene)naphthalen-2-amine | Chloroacetyl chloride / Triethylamine | Azetidinone Analog | 3-chloro-4-(4-chlorophenyl)-1-(naphthalen-2-yl)azetidin-2-one | xiahepublishing.com |

| (E)-N-(4-hydroxy-3-methoxybenzylidene)naphthalen-2-amine | Chloroacetyl chloride / Triethylamine | Azetidinone Analog | 3-chloro-4-(4-hydroxy-3-methoxyphenyl)-1-(naphthalen-2-yl)azetidin-2-one | xiahepublishing.com |

| (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-2-amine | Chloroacetyl chloride / Triethylamine | Azetidinone Analog | 3-chloro-4-(3,4,5-trimethoxyphenyl)-1-(naphthalen-2-yl)azetidin-2-one | xiahepublishing.com |

| (E)-N-(4-chlorobenzylidene)naphthalen-2-amine | Thioglycollic acid | Thiazolidinone Analog | 2-(4-chlorophenyl)-3-(naphthalen-2-yl)thiazolidin-4-one | xiahepublishing.com |

Furthermore, derivatization is widely used in analytical chemistry to improve the detectability of molecules. chromatographyonline.com Reagents such as dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with primary amines to produce highly fluorescent derivatives, which can be easily quantified using techniques like HPLC with fluorescence detection. researchgate.netchromatographyonline.com This highlights another facet of derivatization focused on creating analogs for analytical purposes rather than for developing new bioactive agents.

Reactivity and Reaction Mechanisms of 7 Nitro 2 Aminonaphthalene

Electrophilic Aromatic Substitution Studies on the Naphthalene (B1677914) Core

The orientation of electrophilic aromatic substitution on the 7-nitro-2-aminonaphthalene ring is governed by the directing effects of the two substituents. The amino group at the 2-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this case, the ortho positions are C-1 and C-3. The nitro group at the 7-position is a deactivating group and directs incoming electrophiles to the meta positions, which are C-5 and C-8.

Due to the strong activating nature of the amino group, electrophilic attack is predominantly directed to the ring containing the amino group, specifically at the C-1 and C-3 positions. cutm.ac.in This is a general principle for naphthalene derivatives with an activating group. wordpress.com The attack at C-1 is generally favored over C-3 in 2-substituted naphthalenes because the intermediate carbocation is more stable, with more resonance structures that preserve the aromaticity of the second ring. cutm.ac.inuomustansiriyah.edu.iq

A study by Hodgson and Ward on the nitration of 7-nitro-2-naphthylamine provides specific insight into its electrophilic substitution reactivity. rsc.org This reaction further substitutes the naphthalene core, with the position of the new nitro group being determined by the combined directing effects of the existing amino and nitro groups.

Table 1: Predicted Sites of Electrophilic Attack on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Positions of Attack |

|---|---|---|---|---|

| Amino (-NH2) | C-2 | Activating | ortho, para | C-1, C-3 |

| Nitro (-NO2) | C-7 | Deactivating | meta | C-5, C-8 |

Nucleophilic Substitution Reactions in the Naphthalene System

Nucleophilic aromatic substitution (SNAr) reactions on the this compound system are also possible, particularly those involving the displacement of the nitro group, which is a good leaving group, especially when activated by other electron-withdrawing substituents or under specific reaction conditions. The presence of the electron-withdrawing nitro group makes the naphthalene ring electron-deficient and thus more susceptible to nucleophilic attack. d-nb.info

One important mechanism for nucleophilic substitution on aromatic systems is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. inflibnet.ac.in This multi-step process involves the formation of a radical anion intermediate. inflibnet.ac.in Studies on related compounds, such as the reactions of 2-naphthylamine (B18577) anions with haloarenes, show that substitution can occur via an electron transfer (ET) mechanism, leading to arylation at the C-1 position. conicet.gov.ar

While direct displacement of the amino group is less common, the nitro group at the C-7 position can potentially be replaced by strong nucleophiles. The feasibility of such reactions often depends on the reaction conditions and the nature of the nucleophile. scribd.com For instance, in other nitroarenes, the nitro group can be replaced by halogens during diazotization reactions under certain conditions. scribd.com

Redox Chemistry and Transformation Pathways

The redox chemistry of this compound is characterized by the reduction of the nitro group and the oxidation of the amino group and the aromatic system. libretexts.org

The reduction of the nitro group in this compound to an amino group yields 2,7-diaminonaphthalene. This transformation is a key step in the synthesis of various derivatives. chemrxiv.orgresearchgate.net The reduction of aromatic nitro compounds is a well-established process in organic synthesis. docbrown.info

One classic method is the Béchamp reduction, which uses iron metal in an acidic medium. wikipedia.org The reaction was first used by Antoine Béchamp to reduce nitrobenzene (B124822) and nitronaphthalene to their corresponding amines. wikipedia.org The mechanism proceeds in a stepwise manner, involving the initial reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamino group before finally forming the amine. wikipedia.org

Scheme 1: Proposed Mechanism for the Béchamp Reduction of a Nitro Group NO₂ → NO → NHOH → NH₂

Catalytic hydrogenation is another widely used and often preferred method for the reduction of nitroarenes. wikipedia.org This typically involves the use of a heterogeneous catalyst, such as palladium, platinum, or ruthenium on a carbon support (e.g., Pd/C, Pt/C), with hydrogen gas or a hydrogen transfer agent like formic acid or cyclohexadiene. researchgate.netnih.govdrhazhan.com These catalytic systems are often highly selective for the reduction of the nitro group, leaving other functional groups intact. rsc.org

A study on the synthesis of 2,7-diaminonaphthalene derivatives utilized a Béchamp reduction to convert a nitro group to an amine in a related naphthalene compound. chemrxiv.orgresearchgate.net

The oxidation of this compound can occur at the amino group or on the naphthalene ring system. The amino group makes the ring to which it is attached more susceptible to oxidation, while the nitro group has a deactivating effect. askfilo.com

In biological systems, for example, 2-naphthylamine can undergo N-oxidation and ring oxidation, catalyzed by enzymes, to form intermediates like arene oxides. nih.gov The N-hydroxylated intermediate can then rearrange. nih.gov Similarly, the metabolism of 2-nitronaphthalene (B181648) can involve oxidation by cytochrome P450 enzymes to form epoxides, such as 2-nitronaphthalene-5,6-oxide and 2-nitronaphthalene-7,8-oxide. bio-rad.com These epoxides can then be hydrolyzed to dihydroxydihydronaphthalene derivatives. bio-rad.com

Chemical oxidation of the parent compound, 2-naphthylamine, yields products such as ortho-carboxy-hydrocinnamic acid, indicating the breakdown of the aromatic system. wikipedia.org The presence of the nitro group in this compound would influence the products of such oxidative degradation.

Coupling and Condensation Reactions of this compound

The amino group of this compound is a key functional group for various coupling and condensation reactions, most notably the formation of azo compounds.

Diazotization of the primary amino group at the C-2 position is achieved by treating the compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium). This reaction converts the amino group into a highly reactive diazonium salt. researchgate.net This process is a cornerstone of dye chemistry. google.com

The resulting diazonium salt is an electrophile and can undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine. rsc.org This reaction forms a new compound containing the -N=N- (azo) linkage, which is often highly colored. A study by Hodgson and Ward specifically investigated the diazo-coupling reactions of 7-nitro-2-naphthylamine. rsc.org

More recent research has explored the FeCl₃-catalyzed oxidative cross-coupling of 2-aminonaphthalene derivatives with phenols to synthesize N,O-biaryl compounds. acs.org Condensation reactions with aldehydes can also occur, as seen in the preparation of perimidines from the related 1,8-diaminonaphthalene. wikipedia.org

Table 2: Key Coupling and Condensation Reactions

| Reaction Type | Reagents | Intermediate/Product Type | Significance |

|---|---|---|---|

| Diazotization | NaNO₂, Acid | Diazonium salt | Key intermediate for azo dyes |

| Azo Coupling | Diazonium salt, Activated arene | Azo compound | Synthesis of dyes and pigments |

| Oxidative Cross-Coupling | Phenol, FeCl₃, Oxidant | N,O-biaryl compound | Synthesis of novel ligands |

| Condensation | Aldehyde | Imine/Schiff base | Formation of heterocyclic systems |

Heterogeneous Reactions and Surface Interactions

Many of the transformations involving this compound, particularly redox reactions, are facilitated by heterogeneous catalysts. A heterogeneous catalyst exists in a different phase from the reactants, and the reaction occurs at the interface between the phases, typically on the surface of the solid catalyst. google.com

In the context of this compound, the most significant heterogeneous reaction is the catalytic hydrogenation of the nitro group. drhazhan.com This process involves the adsorption of the nitroaromatic compound and the hydrogen source onto the active sites of a metal catalyst surface. rsc.org This adsorption weakens the existing bonds and lowers the activation energy for the reaction, facilitating the reduction to 2,7-diaminonaphthalene.

The choice of catalyst and support can influence the reaction's efficiency and selectivity. Common catalysts include platinum, palladium, and ruthenium, often supported on high-surface-area materials like activated carbon or metal oxides. nih.govrsc.org The reusability of these catalysts is a key advantage for industrial processes. nih.gov Filtration tests can confirm the heterogeneous nature of the catalyst, ensuring that no active species have leached into the solution. nih.gov

Table 3: Common Heterogeneous Catalysts for Nitro Group Reduction

| Catalyst | Support | Hydrogen Source | Key Features |

|---|---|---|---|

| Platinum (Pt) | Carbon (C), Silica (SiO₂) | H₂ gas, 1,4-Cyclohexadiene | High activity, can be selective |

| Palladium (Pd) | Carbon (C) | H₂ gas, Formic acid | Very common, effective for transfer hydrogenation |

| Ruthenium (Ru) | UiO-66 (MOF) | Formic acid | High efficiency, recyclable |

| Nickel (Ni) | Zeolite (mZSM-5) | NaBH₄ | Cost-effective, high activity |

The interaction between the reactant molecules and the catalyst surface is a critical aspect of these reactions. The adsorption process can be influenced by the electronic properties of the substituents on the naphthalene ring, affecting the orientation and binding strength of the molecule on the catalyst's active sites.

Reaktionen mit atmosphärischen Bestandteilen (z. B. Salpetrige Säure)

Die Reaktivität von 7-Nitro-2-aminonaphthalin in der Atmosphäre wird maßgeblich durch die funktionellen Gruppen des Moleküls bestimmt: die primäre aromatische Aminogruppe und die Nitrogruppe am Naphthalin-Grundgerüst.

Eine der wichtigsten Reaktionen für aromatische Amine in der Atmosphäre ist die mit salpetriger Säure (HNO₂). Salpetrige Säure wird in der Atmosphäre aus Vorläufern wie Stickoxiden (NOₓ) gebildet. Die Reaktion von primären aromatischen Aminen mit salpetriger Säure in einem sauren Medium ist eine Diazotierungsreaktion, die zur Bildung von Diazoniumsalzen führt. maxapress.com Dieser Prozess ist auch für 7-Nitro-2-aminonaphthalin zu erwarten. Der Mechanismus beginnt mit der Bildung des elektrophilen Nitrosonium-Ions (NO⁺) aus salpetriger Säure. researchgate.netresearchgate.net Das freie Elektronenpaar des Stickstoffatoms der Aminogruppe greift das Nitrosonium-Ion an, was nach mehreren Protonentransfer- und Wasserabspaltungsschritten zum relativ stabilen Diazoniumkation führt. nih.gov

Die Anwesenheit der elektronenziehenden Nitrogruppe (-NO₂) am Naphthalinring verringert die Elektronendichte und die Basizität der Aminogruppe. Dies hat zur Folge, dass die Diazotierungsreaktion von 7-Nitro-2-aminonaphthalin voraussichtlich langsamer verläuft als die von unsubstituiertem 2-Aminonaphthalin. epa.gov Die resultierenden Diazoniumsalze sind hochreaktive Zwischenprodukte, die in der organischen Synthese weit verbreitet sind. maxapress.com In der Atmosphäre können sie mit anderen Nukleophilen reagieren oder sich zersetzen.

Neben der Reaktion mit salpetriger Säure ist die Reaktion mit Hydroxylradikalen (OH•) ein wichtiger Abbauweg für viele organische Verbindungen in der Troposphäre. ucdavis.edu Für das verwandte 1-Naphthalinamin wird eine atmosphärische Halbwertszeit für die Reaktion mit OH-Radikalen von etwa 2 Stunden geschätzt. maxapress.com Es ist anzunehmen, dass 7-Nitro-2-aminonaphthalin ebenfalls durch OH-Radikale abgebaut wird, wobei der Angriff sowohl am aromatischen Ringsystem als auch an der Aminogruppe erfolgen kann. Des Weiteren können photochemische Reaktionen, die durch Sonnenlicht initiiert werden, zum Abbau oder zur Transformation der Verbindung beitragen. ucdavis.edu

Interaktion mit Umweltoberflächen

Wenn 7-Nitro-2-aminonaphthalin in die Umwelt gelangt, sind seine Wechselwirkungen mit Oberflächen wie Boden, Sediment und Partikeln in der Luft und im Wasser entscheidend für sein weiteres Schicksal. Die Sorption an diesen Oberflächen beeinflusst seine Mobilität, Bioverfügbarkeit und Abbaurate.

Die Sorption von aromatischen Aminen an Boden- und Sedimentpartikel ist ein komplexer Prozess, der von mehreren Mechanismen gesteuert wird. cdnsciencepub.com Für Aminonaphthaline wurden verschiedene Sorptionsmechanismen identifiziert, darunter:

Kationenaustausch: Aromatische Amine sind schwache Basen und können in saurer Umgebung protoniert werden, wodurch ein positiv geladenes Kation entsteht. researchgate.net Dieses Kation kann an negativ geladene Stellen auf Tonmineralen und in der organischen Substanz des Bodens binden. cdnsciencepub.com

Wasserstoffbrückenbindungen: Die Aminogruppe kann als Donor für Wasserstoffbrückenbindungen zu polaren funktionellen Gruppen auf der Oberfläche von Bodenpartikeln, wie Carbonyl- oder Hydroxylgruppen, fungieren.

Kovalente Bindung: Aromatische Amine können irreversible kovalente Bindungen mit Bestandteilen der organischen Bodensubstanz (Huminstoffe) eingehen. researchgate.net Dies geschieht oft durch nukleophile Addition an Chinon-Strukturen oder durch oxidative Prozesse, die zur Bildung von Radikalen führen, welche dann miteinander oder mit der Bodenmatrix koppeln. researchgate.net

Studien mit verwandten Verbindungen wie 1-Naphthalinamin haben gezeigt, dass diese an Bodenpartikel binden und dort durch mineralische Bestandteile katalysiert Dimerisierungsreaktionen eingehen können. Die Sorption ist stark vom pH-Wert abhängig; bei niedrigerem pH-Wert ist die Protonierung der Aminogruppe begünstigt, was zu einer stärkeren Sorption durch Kationenaustausch führt.

Die folgende Tabelle fasst Sorptionsdaten für verwandte aromatische Amine an verschiedene Bodenarten zusammen, um die Bandbreite des möglichen Verhaltens von 7-Nitro-2-aminonaphthalin zu illustrieren. Die Daten zeigen, dass die Sorption je nach den Eigenschaften der Verbindung und des Bodens stark variieren kann.

| Verbindung | Bodenart | Organischer Kohlenstoffgehalt (%) | pH-Wert | Sorptionskoeffizient (Kd) [L/kg] | Referenz |

|---|---|---|---|---|---|

| Anilin | Toronto-Boden | 2.53 | 5.78 | 10.9 | cdnsciencepub.com |

| 1-Naphthalinamin | Toronto-Boden | 2.53 | 5.78 | 1096 | cdnsciencepub.com |

| 1-Naphthalinamin | Chalmers-Boden | 2.34 | 6.5 | Keine Angabe | |

| p-Toluidin (4-Methylanilin) | Pahokee Peat | 43.1 | 4.5 | 100 |

Die Nitrogruppe im 7-Nitro-2-aminonaphthalin beeinflusst dessen physikalisch-chemische Eigenschaften, wie die pKa-Wert und die Polarität, was sich wiederum auf das Sorptionsverhalten auswirkt. Die elektronenziehende Wirkung der Nitrogruppe verringert die Basizität der Aminogruppe, was die Kationenaustauschkapazität im Vergleich zu 2-Aminonaphthalin herabsetzen könnte. Gleichzeitig erhöht die polare Nitrogruppe die Möglichkeit für spezifische Wechselwirkungen wie Wasserstoffbrückenbindungen.

Tabelle der erwähnten chemischen Verbindungen

| Name der Verbindung | CAS-Nummer |

| 7-Nitro-2-aminonaphthalin | Nicht verfügbar |

| Salpetrige Säure | 7782-77-6 |

| 2-Aminonaphthalin | 91-59-8 |

| 1-Naphthalinamin | 134-32-7 |

| Anilin | 62-53-3 |

| p-Toluidin (4-Methylanilin) | 106-49-0 |

| Diazoniumsalz | Nicht zutreffend |

| Nitrosonium-Ion | 14452-43-6 |

Theoretical and Computational Chemistry of 7 Nitro 2 Aminonaphthalene

Electronic Structure Elucidation and Quantum Chemical Analysis

The electronic characteristics of a molecule are fundamental to its chemical behavior. Quantum chemical analyses provide a detailed picture of the electron distribution and energy levels within 7-Nitro-2-aminonaphthalene.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netacs.org For molecules like nitronaphthalene derivatives, DFT calculations are instrumental in optimizing the molecular geometry and predicting various electronic properties. A recent study on the closely related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, utilized the B3LYP-D3BJ method with the def2-TZVP basis set to perform geometry optimization and frequency calculations. iucr.orgrsc.org This combination is known to provide a good balance between computational cost and accuracy for organic molecules. nih.gov The selection of an appropriate basis set, such as the def2-TZVP, is crucial as it describes the spatial distribution of the electrons. iucr.orgrsc.org For this compound, a similar level of theory would be appropriate to achieve reliable predictions of its electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A smaller energy gap generally implies higher reactivity. researchgate.netwuxiapptec.com

For the analogous compound 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory revealed a HOMO-LUMO energy gap of 3.765 eV. researchgate.netiucr.orgiucr.org The HOMO was found to be distributed over the naphthalene (B1677914) ring and the amino group, while the LUMO was more localized on the nitro group and the acetyl moiety. iucr.orgrsc.org For this compound, a similar distribution is expected, with the amino group acting as an electron-donating group, raising the HOMO energy, and the nitro group acting as an electron-withdrawing group, lowering the LUMO energy. The relative positions of these groups will influence the exact energies and the resulting energy gap.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Analogous Nitronaphthylamine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | iucr.orgrsc.org |

| HOMO Energy | -6.357 eV | rsc.org |

| LUMO Energy | -2.592 eV | rsc.org |

This data is for a structurally similar compound and serves as a reference.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. iucr.orgresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the most negative potential (electronegative regions, shown in red) is located around the oxygen atoms of the nitro and acetyl groups, making them susceptible to electrophilic attack. researchgate.netiucr.org The potential ranged from -35.80 kcal/mol (red) to +51.87 kcal/mol (blue). iucr.org Conversely, the regions around the amino group's hydrogen atoms exhibit a positive potential, indicating them as sites for nucleophilic attack. For this compound, the MEP map would similarly show a high electron density around the oxygen atoms of the nitro group and a lower electron density around the amino group.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dedergipark.org.trwisc.edu It allows for the study of charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the extent of delocalization and conjugation. The stabilization energy E(2) associated with these interactions indicates the strength of the charge transfer.

Conformational Analysis and Stability Profiling

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its properties and reactivity. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, rotation around the C-N bonds of the amino and nitro groups is a key conformational variable.

Studies on related naphthalene derivatives have shown that the orientation of substituents is crucial for activity and stability. researchgate.net For instance, in 1,7-naphthalene derivatives, the twisting of an amide unit out of the naphthalene plane was found to be important for enhancing biological activity. researchgate.net In the case of this compound, intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group might be possible, depending on the rotational state of the functional groups, which would stabilize a specific planar conformation. DFT calculations are essential to determine the relative energies of different conformers and the rotational energy barriers. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound will arrange themselves in a crystal lattice, and the nature of the intermolecular interactions governs this packing. These interactions are critical for determining the material's physical properties.

Studies on analogous nitronaphthylamine derivatives have provided significant insights into the expected crystal packing. For 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the crystal structure is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds. researchgate.netiucr.orgiucr.org Additionally, n–π and π–π stacking interactions between the naphthalene ring systems are dominant forces in the three-dimensional crystal packing. researchgate.netiucr.orgiucr.org Hirshfeld surface analysis of this compound indicated that the most significant contributions to the crystal packing come from O···H/H···O (34.9%), H···H (33.7%), and C···H/H···C (11.0%) contacts. researchgate.netiucr.org Similarly, for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, O···H/H···O contacts were found to be the most important, contributing 43.7% to the crystal packing. nih.gov It is therefore highly probable that the crystal structure of this compound would also be heavily influenced by hydrogen bonding involving the amino and nitro groups, as well as π–π stacking of the aromatic rings.

Table 2: Major Intermolecular Contacts and Their Contributions to Crystal Packing in an Analogous Nitronaphthylamine Derivative

| Compound | Intermolecular Contact | Contribution (%) | Reference |

|---|---|---|---|

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | O···H/H···O | 34.9 | researchgate.netiucr.org |

| H···H | 33.7 | researchgate.netiucr.org | |

| C···H/H···C | 11.0 | researchgate.netiucr.org | |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | O···H/H···O | 43.7 | nih.gov |

| H···H | 31.0 | nih.gov |

This data is for structurally similar compounds and serves as a reference.

Analysis of Hydrogen Bonding Networks

In the crystalline structure of related nitro-amino substituted naphthalene compounds, molecules are often assembled into two-dimensional networks through hydrogen-bonding interactions. Specifically, N-H···O and C-H···O hydrogen bonds are crucial in forming these supramolecular structures. nih.goviucr.org For instance, in a similar compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, molecules are linked by N⋯H/H⋯N and O⋯H/H⋯O hydrogen-bonding interactions, creating a two-dimensional network. iucr.org The presence of both amino and nitro groups allows for the formation of intramolecular and intermolecular hydrogen bonds. researchgate.net The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. acs.org These interactions play a dominant role in the crystal packing of such molecules. iucr.org

The strength of hydrogen bonds can be classified as weak, moderate, or strong, with energies ranging from less than 4 kcal/mol to as high as 40 kcal/mol. acs.org In nitroanilines, a common hydrogen-bond pattern involves a three-center interaction where an amino proton is situated between the two oxygen atoms of a single nitro group. acs.org In the crystal structure of N,N′-Diethyl-4-nitrobenzene-1,3-diamine, molecules are linked by N—H⋯O amine–nitro hydrogen bonds into chains. researchgate.net

Hirshfeld Surface Analysis and PIXEL Energy Calculations for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions in crystals. researchgate.net For a related compound, N-(6-acetyl-1-nitro-naphthalen-2-yl)acetamide, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. nih.gov Similarly, for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the dominant interactions were found to be O⋯H/H⋯O (34.9%), H⋯H (33.7%), and C⋯H/H⋯C (11.0%). iucr.orgiucr.org This analysis provides a visual and quantitative understanding of how molecules interact within the crystal lattice. jetir.org

PIXEL energy calculations offer a quantitative measure of the energy of these non-covalent interactions. researchgate.netresearchgate.net This method decomposes the total interaction energy into coulombic, polarization, dispersion, and repulsion components for different molecular pairs within the crystal. researchgate.netnih.gov By quantifying the intermolecular interaction energies, PIXEL calculations help to understand the strength and nature of the various non-covalent forces, such as hydrogen bonds and π–π stacking, that stabilize the crystal structure. researchgate.netresearchgate.net

| Interaction Type | Contribution (%) in N-(6-acetyl-1-nitro-naphthalen-2-yl)acetamide nih.gov | Contribution (%) in 1-(6-amino-5-nitronaphthalen-2-yl)ethanone iucr.orgiucr.org |

| O···H/H···O | 43.7 | 34.9 |

| H···H | 31.0 | 33.7 |

| C···H/H···C | 8.5 | 11.0 |

| N···H/H···N | Not specified | 3.8 |

Spectroscopic Property Predictions and Correlations

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

Theoretical Simulations of Vibrational Spectra (FT-IR, Raman)

Theoretical simulations of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are commonly performed using density functional theory (DFT). selcuk.edu.trnih.gov These calculations help in the assignment of fundamental vibrational modes and provide insights into the molecular structure and bonding. selcuk.edu.trresearchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. selcuk.edu.tr For instance, in the study of 7-aminoflavone, a related compound, theoretical spectra were scaled with factors of 0.967 and 0.955 to match the experimental wavenumbers. selcuk.edu.tr Such studies can elucidate the influence of factors like hydrogen bonding on the vibrational spectrum. selcuk.edu.tr The theoretical prediction of IR and Raman intensities requires the calculation of the dipole moment and the polarizability tensor, respectively. nih.gov

Prediction of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov These calculations can determine the electronic transition energies and oscillator strengths, providing insights into the photophysical properties of the molecule. rsc.org The solvent environment can significantly influence the spectra, and this effect can be modeled using implicit solvation models. nih.gov For 2-aminonaphthalene, the parent compound, experimental absorption and fluorescence spectra have been recorded in acetonitrile. photochemcad.com Theoretical modeling can help to understand how the addition of a nitro group at the 7-position would alter these spectral properties. unito.it

| Spectroscopic Data for 2-Aminonaphthalene in Acetonitrile photochemcad.com | |

| Absorption Wavelength (λ_abs) | 239 nm |

| Molar Absorptivity (ε) | 53700 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | 0.91 |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energetics of reaction pathways and characterizing transition states. msuniv.ac.in For reactions involving substituted naphthalenes, such as electrophilic or nucleophilic substitutions, theoretical calculations can map out the potential energy surface, identifying intermediates and the transition states that connect them. msuniv.ac.inupertis.ac.id

Methods like DFT can be used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their corresponding energies. rsc.org This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. msuniv.ac.in For example, in the study of the enolization and hydrolysis of 7-nitroisochroman-3-one, a related nitro-containing compound, kinetic studies were used to understand the reaction mechanism. acs.org Computational analysis of the transition states can reveal key structural features and bonding changes that occur during a chemical transformation. msuniv.ac.in

Spectroscopic Characterization and Analytical Method Development for 7 Nitro 2 Aminonaphthalene

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of 7-Nitro-2-aminonaphthalene is confirmed through the combined application of various spectroscopic methods. Each technique provides unique insights into the compound's architecture, from its vibrational fingerprint to the electronic environment of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the nitro (NO₂) group, the amino (NH₂) group, and the naphthalene (B1677914) ring system.

The nitro group typically exhibits two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. In aromatic nitro compounds, these bands are generally observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The amino group presents characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3500-3300 cm⁻¹ for a primary amine. The C-H stretching vibrations of the aromatic naphthalene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to absorptions in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the naphthalene ring and typically appear in the 900-675 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino Group) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1340 - 1250 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR for vibrational analysis. A key advantage of Raman spectroscopy is its ability to detect non-polar bonds and symmetric vibrations that may be weak or absent in an FT-IR spectrum. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong Raman signal. The aromatic ring vibrations also give rise to characteristic and often intense Raman bands.

Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique for the detection of nitroaromatic compounds at trace levels. By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude, allowing for the detection of very low concentrations.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Breathing | ~1600 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Medium |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1340 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the naphthalene ring system. The presence of the nitro and amino substituents, which act as chromophores and auxochromes, respectively, influences the position and intensity of these absorption bands.

The amino group, being an electron-donating group, and the nitro group, an electron-withdrawing group, extend the conjugation of the naphthalene system. This extension of conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The UV-Vis spectrum of 2-aminonaphthalene in acetonitrile shows an absorption maximum at 239 nm nih.gov. For comparison, 1-nitronaphthalene (B515781) in alcohol exhibits absorption maxima at 243 nm and 343 nm nist.gov. It is expected that this compound will display complex absorption bands in the UV-Vis region, likely with maxima shifted to longer wavelengths due to the combined effect of the two substituents.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* (Naphthalene Ring) | 220 - 250 |

| π → π* (Extended Conjugation) | 280 - 350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene ring will appear as a complex pattern of doublets and multiplets in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts of these protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the nitro group. The protons of the amino group will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms of the naphthalene ring. The carbons directly attached to the amino and nitro groups will be significantly shifted due to the electronic effects of these substituents. The carbon bearing the amino group is expected to be shielded (shifted to a lower ppm value), while the carbon attached to the nitro group will be deshielded (shifted to a higher ppm value) relative to the corresponding carbons in unsubstituted naphthalene. Data for the related compound 2-n-alkylamino-naphthalene-1,4-diones provide insights into the expected chemical shifts in substituted naphthalene systems chemicalbook.comnist.gov.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 |

| Amino Protons (¹H) | 3.5 - 5.5 (solvent dependent) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 188.18 g/mol .

Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), as well as the loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da). The presence of the amino group can lead to the loss of HCN (27 Da). High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. The NIST WebBook provides mass spectral data for 2-nitronaphthalene (B181648), which shows major fragments at m/z 127, 173, and 115.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | Expected m/z |

|---|---|---|

| [M]⁺ | - | 188 |

| [M - NO]⁺ | •NO | 158 |

| [M - NO₂]⁺ | •NO₂ | 142 |

| [M - NO - CO]⁺ | •NO + CO | 130 |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is a common approach for separating aromatic amines and nitroaromatics. The separation of naphthalene amino derivatives has been successfully achieved using HPLC with electrochemical detection. Detection is typically performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance.

Gas Chromatography (GC) can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The use of a capillary column with a suitable stationary phase (e.g., a phenyl-substituted polysiloxane) allows for the efficient separation of isomers. Detection can be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD). Mass spectrometry can be coupled with GC (GC-MS) to provide both separation and definitive identification of the compound based on its mass spectrum.

Table 6: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Nitronaphthalene |

| 2-Nitronaphthalene |

| 2-Aminonaphthalene |

Gas Chromatography (GC) with Selective Detection

Gas chromatography is a viable technique for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.gov For this compound, successful GC analysis relies on the compound's thermal stability and the selection of an appropriate detector to achieve the desired sensitivity and selectivity, especially in complex matrices.

Detailed Research Findings: The analysis of nitroaromatics by GC is well-established, with specific detectors offering significant advantages over non-selective ones like the Flame Ionization Detector (FID). nih.gov Selective detectors are crucial for minimizing interference from co-eluting compounds.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups. researchgate.netepa.gov The nitro group (-NO2) in this compound makes it an ideal candidate for ECD detection, which can provide picogram-level sensitivity. epa.govresearchgate.net This detector is particularly useful for trace analysis in environmental samples. epa.gov

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD shows high selectivity for compounds containing nitrogen and phosphorus. nih.govepa.gov This makes it highly suitable for detecting this compound, as it will respond to both the nitro and amino groups, offering excellent selectivity against hydrocarbon-rich matrices.

The choice of capillary column is also critical. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or ZB-5MS), is often employed for the separation of nitroaromatic compounds. epa.govresearchgate.net

| Detector | Principle of Selectivity | Applicability to this compound | Typical Sensitivity |

|---|---|---|---|

| Electron Capture Detector (ECD) | Responds to electronegative groups | Highly sensitive to the nitro (-NO2) group | Low picogram (pg) |

| Nitrogen-Phosphorus Detector (NPD) | Responds to nitrogen- and phosphorus-containing compounds | Selective for both the amino (-NH2) and nitro (-NO2) groups | Mid picogram (pg) |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

For polar, non-volatile, or thermally labile compounds like many aromatic amines, liquid chromatography is the separation method of choice. helsinki.fi Coupling LC with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides exceptional sensitivity and specificity for the analysis of this compound. labrulez.comresearchgate.net

Detailed Research Findings: LC-HRMS methods are frequently employed for the definitive identification and quantification of primary aromatic amines and their derivatives in complex samples. researchgate.netub.edu The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for structure confirmation.

Chromatographic Separation: Reversed-phase chromatography is common, but achieving good retention for polar aromatic amines can be challenging. nih.gov Specialized stationary phases, such as biphenyl or pentafluorophenylpropyl (PFPP), have demonstrated enhanced retention and selectivity for aromatic compounds through alternative interactions like π-π stacking. ub.edunih.gov

Ionization: Electrospray ionization (ESI) is the most widely used source for ionizing primary aromatic amines, which are readily protonated in acidic mobile phases to form [M+H]+ ions. ub.edu

Detection and Identification: HRMS provides accurate mass measurements (typically <5 ppm error), which allows for the confident identification of analytes like N-(4-nitrophenyl)-naphthalen-2-amine, a structurally related compound. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments yield fragmentation patterns that provide definitive structural confirmation. acs.orgnih.gov

| Parameter | Description | Example for Aromatic Amine Analysis |

|---|---|---|

| LC Column | Stationary phase for separation | Biphenyl, Pentafluorophenylpropyl (PFPP) |

| Mobile Phase | Solvents used for elution | Water and Acetonitrile, often with 0.1% formic or acetic acid ub.edu |

| Ionization Source | Method for generating ions | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Device for mass-to-charge ratio measurement | Orbitrap, Time-of-Flight (TOF) |

| Acquisition Mode | Data collection method | Full Scan with high resolution, Targeted MS/MS (PRM) |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful technique that bridges the gap between gas and liquid chromatography. nih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov SFC is particularly well-suited for the analysis and purification of polar compounds and isomers, offering advantages such as high separation efficiency and reduced analysis times compared to LC. chromatographyonline.com

Detailed Research Findings: SFC's unique properties, such as low viscosity and high diffusivity, allow for the use of high flow rates without sacrificing resolution. chromatographyonline.com While supercritical CO2 is nonpolar, its elution strength can be easily tuned by adding a polar organic solvent (modifier), such as methanol, making it suitable for analyzing a wide range of compounds from non-polar to polar. nih.govresearchgate.netagilent.com This makes SFC a promising technique for the analysis of this compound.

The technique has been successfully applied to the separation of various aromatic and polar compounds, including polycyclic aromatic hydrocarbons (PAHs) and other nitroaromatics. researchgate.netdtic.mil The selection of the stationary phase and the type and concentration of the modifier are critical parameters for method development in SFC to achieve the desired selectivity for closely related isomers. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. helsinki.fi For this compound, derivatization of the primary amine group can significantly enhance detectability, improve chromatographic behavior, and increase ionization efficiency in mass spectrometry. thermofisher.comnih.gov The process can be performed before chromatographic injection (pre-column) or after separation but before detection (post-column). helsinki.fiacademicjournals.org

Pre-column Derivatization Approaches for Amine Detection

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the chromatographic system. academicjournals.org This is the most common approach as it can improve not only detection but also the chromatographic separation itself by altering the polarity of the analyte. helsinki.fithermofisher.com

Detailed Research Findings: For primary amines like this compound, a variety of reagents are available that introduce a chromophore (for UV-Vis absorption) or a fluorophore (for fluorescence detection), leading to substantial increases in sensitivity.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. academicjournals.orgactascientific.com This is a widely used method for sensitive detection of amino acids and primary amines. actascientific.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives. thermofisher.comddtjournal.com The reaction typically requires slightly basic conditions.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. helsinki.fithermofisher.com

These reactions convert the polar amine into a less polar, more easily separated derivative that can be detected at much lower concentrations. thermofisher.com

| Reagent | Target Functional Group | Detection Method Enhanced | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Fluorescence | Fast reaction at room temperature thermofisher.com |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives ddtjournal.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Produces highly fluorescent derivatives thermofisher.comacademicjournals.org |

Post-column Derivatization Approaches for Amines

In post-column derivatization, the reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This approach is advantageous because it avoids potential chromatographic issues that might arise from derivatizing a complex mixture, such as the formation of multiple products or interfering reagent peaks. academicjournals.orgactascientific.com

Detailed Research Findings: The requirements for post-column reactions are stringent: they must be very fast and reproducible to avoid significant band broadening. actascientific.com The instrumentation involves adding a reaction coil and a reagent pump between the column and the detector.

Ninhydrin: A classic reagent for the post-column detection of amino acids and primary amines. It reacts with the amine upon heating to produce a deep purple product (Ruhemann's purple) that is detected by visible light absorbance. actascientific.com

o-Phthalaldehyde (OPA): OPA can also be used in a post-column setup. The separated analyte is mixed with the OPA/thiol reagent stream, and the resulting fluorescent derivative is immediately passed to the fluorescence detector. actascientific.comnkust.edu.tw This method is highly selective and avoids interference from the reagent itself, which is non-fluorescent. nkust.edu.tw

Post-column derivatization ensures that the separation is performed on the original, unmodified analyte, while detection benefits from the enhanced signal of the derivative. actascientific.com

Derivatization for Improved Ionization Efficiency in Mass Spectrometry

While this compound is expected to ionize reasonably well in ESI-MS due to the basicity of the amine group, derivatization can still be employed to significantly boost signal intensity and lower detection limits. ddtjournal.com This is especially useful for quantitative bioanalysis where analytes are present at very low concentrations. The goal is to introduce a moiety that is more easily ionized or has a higher proton affinity than the original amine group. nih.govrsc.org

Detailed Research Findings: Strategies for improving ionization efficiency often involve tagging the analyte with a group that contains a permanently charged center or a site that is very easily protonated.

Introduction of a Tertiary Amine: Reagents can be designed to have a reactive site that couples to the primary amine of the analyte and a distal tertiary amine "tail." rsc.org This tertiary amine has a high proton affinity, leading to a much more intense [M+H]+ signal in positive-mode ESI.

Introduction of a Quaternary Ammonium Group: Tagging the analyte with a moiety containing a permanent positive charge (a quaternary ammonium group) ensures that the derivative is always charged, regardless of the mobile phase pH. nih.gov This can lead to dramatic increases in ESI-MS sensitivity. nih.gov

Electrochemical Derivatization: Ferrocene-based reagents can be used to create derivatives that are easily and selectively ionized via the electrochemical processes inherent to the ESI source, providing another avenue for enhanced and selective detection. nih.gov

These approaches not only enhance sensitivity but can also improve the hydrophobicity of the analyte, which can be beneficial for reversed-phase LC separations. nih.govrsc.org

Electrochemical Analytical Methods for this compound

Electrochemical methods offer a sensitive, selective, and often cost-effective approach for the analysis of electroactive compounds like this compound. The presence of both an oxidizable amino group (-NH₂) and a reducible nitro group (-NO₂) on the naphthalene scaffold makes this molecule an ideal candidate for electrochemical characterization and quantification. These methods are based on measuring the potential and/or current generated by the redox reactions of the analyte at an electrode surface.

Voltammetric Techniques for Redox Characterization

Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species. In these methods, a varying potential is applied to a working electrode, and the resulting current is measured as a function of that potential. This provides qualitative information (e.g., reduction and oxidation potentials) and quantitative information (e.g., concentration) about the analyte.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

The oxidation of the aromatic amino group is also a pH-dependent process that involves the transfer of electrons to form radical cations or other oxidation products.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed techniques.

Cyclic Voltammetry (CV) is used to probe the redox mechanisms. A typical cyclic voltammogram for this compound would be expected to show a cathodic peak corresponding to the irreversible reduction of the nitro group and an anodic peak for the oxidation of the amino group. abechem.com By studying the effect of scan rate and pH on the peak potentials and currents, valuable information about the reaction kinetics and the number of electrons and protons involved can be obtained. researchgate.net

Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. researchgate.netabechem.com The peak height in DPV is directly proportional to the concentration of the analyte, allowing for the development of calibration curves for quantification. The easy electrochemical reduction of the nitro group often permits very sensitive determinations of genotoxic and ecotoxic nitro compounds by DPV. researchgate.net

The table below illustrates hypothetical peak potential data for this compound under different pH conditions, as would be determined by DPV.

| pH of Supporting Electrolyte | Cathodic Peak Potential (V) vs. Ag/AgCl (Nitro Group Reduction) | Anodic Peak Potential (V) vs. Ag/AgCl (Amino Group Oxidation) |

|---|---|---|

| 3.0 | -0.45 | +0.95 |

| 5.0 | -0.58 | +0.82 |

| 7.0 | -0.71 | +0.70 |

| 9.0 | -0.84 | +0.58 |

Amperometric Methods for Trace Analysis

Amperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured over time. This method is particularly useful for quantitative analysis in flow systems, such as in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). researchgate.net

For the trace analysis of this compound, an HPLC system would first separate the compound from other components in a sample matrix. The eluent then flows through an electrochemical detector containing a working electrode held at a specific potential. researchgate.net This potential is chosen based on the voltammetric data to be in the region where the compound is efficiently oxidized or reduced. The resulting current is directly proportional to the concentration of the analyte passing through the detector.

Amperometric detection offers several advantages:

High Sensitivity: It can achieve very low detection limits, often in the nanomolar range or lower. researchgate.net

High Selectivity: Only compounds that are electroactive at the chosen potential will be detected, reducing interference from other non-electroactive species in the sample.

Wide Linear Range: The response is typically linear over several orders of magnitude of concentration.

A "wall-jet" arrangement, where the sample stream from the HPLC outlet is directed perpendicularly onto the surface of a working electrode (e.g., glassy carbon), is a common configuration for an amperometric detector. researchgate.net For this compound, a detection potential would be selected based on its oxidation or reduction potential to ensure maximum sensitivity.

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov It ensures the reliability, reproducibility, and accuracy of the analytical results. For a compound like this compound, validating an analytical method, whether it be HPLC-UV, GC-MS, or an electrochemical method, involves assessing several key performance parameters as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH). chromatographyonline.com

Assessment of Accuracy, Precision, Linearity, and Specificity

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by performing recovery studies, where the sample is spiked with known amounts of the analyte. The results are expressed as percent recovery. For an assay, the accuracy should be established across its specified range, typically 80% to 120% of the test concentration. europa.eu

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu It is determined by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and plotting the instrument response against the concentration. europa.eu The relationship is typically evaluated by calculating the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1.000.